molecular formula C21H21N3O3 B7551738 2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

Cat. No. B7551738
M. Wt: 363.4 g/mol
InChI Key: VQDQUOVJRIBVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide, commonly known as IMCA, is a synthetic compound that has gained significant attention in scientific research. IMCA belongs to the class of indole-based compounds and has been studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The mechanism of action of IMCA is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. IMCA has been shown to inhibit the activity of PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. IMCA has also been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
IMCA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, reduction of oxidative stress and inflammation, and protection of neurons from damage. IMCA has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using IMCA in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, IMCA has limited solubility in aqueous solutions, which may pose challenges in certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of IMCA.

Future Directions

For IMCA research include further studies on its mechanism of action and potential therapeutic applications, as well as the development of more efficient synthesis methods and formulations for clinical use. Additionally, studies on the combination of IMCA with other compounds may provide insights into its synergistic effects and potential for combination therapy.

Synthesis Methods

IMCA can be synthesized through a multi-step process involving the reaction of indole-3-carboxaldehyde with 3-(morpholine-4-carbonyl)benzaldehyde, followed by a condensation reaction with acetic anhydride. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

IMCA has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer research, IMCA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, IMCA has been shown to protect neurons from oxidative stress and reduce inflammation. In anti-inflammatory research, IMCA has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20(13-16-14-22-19-7-2-1-6-18(16)19)23-17-5-3-4-15(12-17)21(26)24-8-10-27-11-9-24/h1-7,12,14,22H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDQUOVJRIBVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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